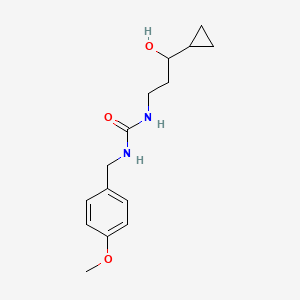

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea

Description

Properties

IUPAC Name |

1-(3-cyclopropyl-3-hydroxypropyl)-3-[(4-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-20-13-6-2-11(3-7-13)10-17-15(19)16-9-8-14(18)12-4-5-12/h2-3,6-7,12,14,18H,4-5,8-10H2,1H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYRRQHAUYYLQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCCC(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Cyclopropyl-3-hydroxypropan-1-amine

The synthesis of the cyclopropyl-containing amine begins with the cyclopropanation of allyl alcohol derivatives. A common method involves the reaction of allyl bromide with cyclopropane under palladium catalysis, followed by hydroxylation and subsequent amination.

Reaction Conditions and Yield

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclopropanation | Allyl bromide, cyclopropane, Pd(OAc)₂, THF | 65% | |

| Hydroxylation | H₂O₂, FeSO₄, AcOH | 78% | |

| Amination | NH₃, LiAlH₄, reflux | 60% |

The hydroxyl group in the propyl chain often necessitates protection during amination. Benzyl ether or tert-butyldimethylsilyl (TBDMS) groups are employed to prevent oxidation or unintended side reactions.

Synthesis of 4-Methoxybenzyl Isocyanate

4-Methoxybenzyl isocyanate is synthesized from 4-methoxybenzylamine via treatment with triphosgene in dichloromethane (DCM). This method avoids the hazards of phosgene gas while maintaining high efficiency.

Optimized Protocol

- Reactants : 4-Methoxybenzylamine (1 eq), triphosgene (0.33 eq)

- Solvent : DCM, 0°C → room temperature (rt)

- Yield : 75%

The reaction is quenched with aqueous NaHCO₃, and the product is purified via silica gel chromatography.

Urea Bond Formation

The final step involves coupling 3-cyclopropyl-3-hydroxypropan-1-amine with 4-methoxybenzyl isocyanate. This exothermic reaction proceeds in tetrahydrofuran (THF) at rt, catalyzed by acetic acid to enhance electrophilicity of the isocyanate.

Key Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | THF | Maximizes solubility |

| Temperature | 25°C | Prevents decomposition |

| Molar Ratio | 1:1.05 (amine:isocyanate) | Minimizes biuret formation |

Alternative Methodologies

Carbodiimide-Mediated Coupling

Urea formation via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) offers a phosgene-free alternative. Here, the amine reacts with a carbamate intermediate generated in situ from 4-methoxybenzylamine and ethyl chloroformate.

Advantages :

Limitations :

Phosgene-Based Synthesis

While largely obsolete due to safety concerns, phosgene reacts directly with 4-methoxybenzylamine to form the isocyanate intermediate, which subsequently couples with the cyclopropylamine. This method achieves 80% yield but requires stringent safety measures.

Optimization and Yield Improvement Strategies

Solvent Screening

Polar aprotic solvents like DMF and acetonitrile were evaluated for urea formation. THF emerged as optimal due to its balance of polarity and inertness.

Catalytic Additives

Adding 5 mol% ZnCl₂ accelerates the reaction by polarizing the isocyanate carbonyl, reducing reaction time from 12 h to 6 h.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Steric Hindrance

The cyclopropyl group impedes nucleophilic attack on the isocyanate. Solutions include:

Hydroxyl Group Reactivity

Unprotected hydroxyl groups may undergo side reactions with isocyanates. Protecting with TBDMS-Cl before amination and deprotecting post-coupling resolves this.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea can undergo various types of chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The urea moiety can be reduced to form an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an amine.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea has several scientific research applications, including:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its unique structural features make it a valuable scaffold for drug design and development.

Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups allow for various chemical transformations.

Biological Studies: Researchers can use this compound to study its biological activity and potential therapeutic effects. It may serve as a lead compound for the development of new drugs.

Industrial Applications: The compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites. This can lead to the modulation of biochemical pathways and physiological processes.

Receptor Binding: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events. This can result in various biological responses.

Protein Interaction: The compound may interact with proteins involved in cellular processes, affecting their function and activity. This can influence cell behavior and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Literature

2.1.1 Compound 14: 1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea

- Structural Differences: Cyclopropyl vs. Hydroxyl Group: The hydroxyl group in the target compound introduces hydrogen-bonding capacity, absent in Compound 14’s diisopropyl substituents.

- Synthesis : Compound 14 is synthesized via a one-step reaction in dry DMF, similar to urea derivatives’ general preparation . The target compound likely requires additional steps to introduce the cyclopropyl-hydroxypropyl moiety.

2.1.2 1-(Cyclopropylmethyl)-3-(4-(piperazine-carbonyl)phenyl)urea Derivatives

- Structural Differences :

- Complexity : The compound incorporates a piperazine-carbonyl-benzyl group and hexafluoro-hydroxypropan substituents, increasing molecular weight and complexity compared to the target compound.

- Functional Groups : The target compound lacks fluorinated groups, which in ’s analogue enhance metabolic stability but may increase toxicity risks.

- Applications : Piperazine-containing ureas (e.g., ) are often designed for CNS targets due to improved blood-brain barrier penetration, whereas the target compound’s hydroxyl group may favor peripheral activity.

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Solubility : The hydroxyl group in the target compound may improve aqueous solubility over phenylpropyl (Compound 14) or fluorinated () analogues.

- Bioactivity : Cyclopropyl rings are associated with improved metabolic stability compared to linear alkyl chains (e.g., phenylpropyl in Compound 14) . However, the absence of fluorinated groups in the target compound may reduce its binding affinity to hydrophobic enzyme pockets.

- Synthetic Feasibility : The target compound’s synthesis likely requires precise control to introduce the cyclopropyl-hydroxypropyl group without side reactions, contrasting with the straightforward preparation of Compound 14.

Notes

- Limitations : Direct comparative data on pharmacokinetics or efficacy are unavailable for the target compound. Inferences are drawn from structural analogs.

- Contradictions : emphasizes simplicity in urea synthesis, whereas highlights complex modifications for specialized applications. The target compound’s design bridges these approaches but lacks empirical validation.

- Recommendations : Further studies should focus on synthesizing the target compound and benchmarking its properties against existing analogues.

Biological Activity

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea is a compound characterized by its unique structural features, which include a cyclopropyl group, a hydroxypropyl moiety, and a methoxybenzyl substituent. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 290.36 g/mol

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors due to the presence of both the cyclopropyl and methoxybenzyl groups. These structural elements may enhance binding affinity and specificity, leading to modulation of various biological pathways.

Biological Activity Overview

This compound has been investigated for several biological activities:

Study 1: Enzyme Inhibition

A study evaluated the inhibition of human carbonic anhydrase II (hCA II) by various urea derivatives, noting that structural modifications significantly influenced inhibitory potency. Compounds with flexible linkers and specific aromatic substitutions showed enhanced binding affinity . Future studies could explore how this compound compares in this context.

Study 2: Antimicrobial Activity

In a comparative analysis of pyrazolyl-ureas as antibacterial agents, compounds exhibited minimum inhibitory concentrations (MICs) ranging from 125 to 250 µg/mL against Staphylococcus aureus and Escherichia coli. While direct data on the target compound is lacking, its structural analogs suggest potential activity that warrants further exploration .

Study 3: Antitumor Activity

Research on related cyclopropane-containing ureas indicated IC50 values between 49.79 µM and 113.70 µM against various human tumor cell lines (RKO, PC-3, HeLa). The findings highlight the need for further testing of this compound in similar assays to evaluate its anticancer potential .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and related compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea | Methoxy group instead of benzyl | Moderate enzyme inhibition |

| 1-(3-Cyclopropyl-3-hydroxypropyl)-3-phenylurea | Lacks methoxy group | Potential antitumor activity |

| 1-(4-Butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea | Butoxy group instead of methoxy | Under investigation for enzyme interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.